Azanium;hydron;difluoride

Description

Significance in Contemporary Chemical Disciplines

Ammonium (B1175870) bifluoride plays a crucial role in a multitude of modern chemical applications. Its ability to etch glass and silica-based materials makes it an indispensable component in the electronics and glass industries. wikipedia.orgrawsource.comrawsource.com The compound is utilized for cleaning and etching metals prior to surface treatments like plating, ensuring the durability and quality of the final products. tzgroupusa.comsolvay.com In the electronics sector, it is used for the precise etching of silicon wafers, a critical step in the manufacturing of semiconductors. rawsource.com

Beyond surface treatments, ammonium bifluoride serves as a key reagent in chemical synthesis. chemscene.com It is considered an intermediate in the production of hydrofluoric acid from hexafluorosilicic acid. wikipedia.orgatamanchemicals.com The compound also finds application in the nuclear industry for the purification of uranium and plutonium. tzgroupusa.com Furthermore, its role as a fluorinating agent is under continuous investigation, with studies exploring its use in the synthesis of various fluorinated organic and inorganic compounds. psu.edursc.org In the field of materials science, it is used in the synthesis of mixed metal oxides and other advanced materials, where it can influence the morphology of the resulting crystals. researchgate.net Recent research has also highlighted its potential in the development of fluoride (B91410) ion batteries. rsc.org

Historical Context of Chemical Synthesis and Investigation

The first synthesis of ammonium bifluoride is credited to the French chemist Joseph Louis Gay-Lussac in 1810. chemkraft.ir He discovered that reacting ammonium fluoride with hydrofluoric acid produced a new compound with distinct properties. chemkraft.ir The primary industrial production method involves the reaction of ammonia (B1221849) with hydrogen fluoride. solvay.comatamanchemicals.com Another method involves the thermal decomposition of ammonium fluoride. wikipedia.org Over the years, various modifications and improvements to the synthesis process have been developed, focusing on increasing yield, purity, and cost-effectiveness. google.comgoogle.com

Early investigations into ammonium bifluoride focused on its fundamental chemical and physical properties. Its crystal structure has been determined to be orthorhombic, with a tetrahedral coordination of the ammonium and bifluoride ions. wikipedia.org Spectroscopic studies, including infrared and nuclear magnetic resonance (NMR) spectroscopy, have provided detailed insights into the ionic motions and bonding within the compound. aip.orgacs.orgresearchgate.net Thermal analysis has revealed its decomposition behavior, which begins around 80°C and proceeds with the release of hydrogen fluoride and ammonia. psu.eduresearchgate.net

Detailed Research Findings

Subsequent research has delved deeper into the specific applications and reaction mechanisms of ammonium bifluoride. For instance, its role as an etchant for silicon dioxide is well-documented, with the reaction producing silicon tetrafluoride, ammonium fluoride, and water. wikipedia.org In the context of fluorinating agent, it has been shown to react with various oxides to yield complex ammonium salts and anhydrous fluorides. psu.edu

Nuclear magnetic resonance (NMR) studies have been particularly insightful, revealing the dynamics of the ammonium and bifluoride ions within the crystal lattice. aip.org Proton and fluorine NMR studies have shown that the ammonium ion undergoes isotropic reorientation at lower temperatures, while the bifluoride ions exhibit 180° flips at higher temperatures. aip.org These studies have also provided activation energies for these reorientations. aip.org

Vibrational spectroscopy, including Raman and infrared spectroscopy, has been employed to study the structure and bonding of the bifluoride ion in various salts, including ammonium bifluoride. cdnsciencepub.comresearchgate.net These studies have provided information on the strength of the hydrogen bond in the [HF₂]⁻ anion. wikipedia.org

The following tables summarize some of the key physical and chemical properties of ammonium bifluoride:

| Property | Value |

| Molar Mass | 57.044 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless crystals wikipedia.org |

| Density | 1.50 g/cm³ wikipedia.org |

| Melting Point | 126 °C (259 °F; 399 K) wikipedia.org |

| Boiling Point | 240 °C (464 °F; 513 K) (decomposes) wikipedia.org |

| Solubility in Water | 63 g/100 mL (20 °C) wikipedia.org |

| Refractive Index (n_D) | 1.390 wikipedia.org |

Table 1: Physical Properties of Azanium;hydron;difluoride

| Property | Description |

| Crystal Structure | Orthorhombic wikipedia.org |

| Space Group | Pmn2₁ cdnsciencepub.com |

| Coordination Geometry | [NH₄]⁺ cation: tetrahedral, [HF₂]⁻ anion: linear wikipedia.org |

| Hydrogen Bonding | Strong, symmetrical hydrogen bond in the [HF₂]⁻ anion wikipedia.org |

Table 2: Crystallographic Data for this compound

Table of Compound Names

| Common Name | IUPAC Name | Other Names |

| Ammonium bifluoride | This compound | Ammonium acid fluoride, Ammonium hydrofluoride, Ammonium difluoride, Ammonium hydrogen difluoride wikipedia.org |

| Hydrofluoric acid | Hydrogen fluoride | |

| Ammonia | Azane | |

| Silicon dioxide | Silica (B1680970) wikipedia.org | |

| Silicon tetrafluoride | ||

| Ammonium fluoride | ||

| Hexafluorosilicic acid | ||

| Uranium | ||

| Plutonium | ||

| Sodium bifluoride | ||

| Potassium bifluoride | ||

| Rubidium bifluoride | ||

| Tetramethylammonium bifluoride | ||

| Sodium fluoride | ||

| Tin(II) fluoride | ||

| Sodium vanadate | ||

| Nickel(II) chloride | ||

| Cobalt(II) chloride | ||

| Thorium dioxide | ||

| Thorium tetrafluoride | ||

| Uranium dioxide | ||

| Ammonium thorium fluoride | ||

| Iron(III) fluoride | ||

| Lithium fluoride | ||

| Iron(II) fluoride | ||

| Bismuth(III) fluoride | ||

| Perfluorooctanoic acid | ||

| Tetrabutylammonium fluoride | ||

| Formic acid | ||

| Ammonium hydroxide | ||

| Urea | ||

| Selectfluor | ||

| Aryldiazonium salts |

Structure

2D Structure

Properties

Molecular Formula |

F2H5N |

|---|---|

Molecular Weight |

57.044 g/mol |

IUPAC Name |

azanium;hydron;difluoride |

InChI |

InChI=1S/2FH.H3N/h2*1H;1H3 |

InChI Key |

KVBCYCWRDBDGBG-UHFFFAOYSA-N |

Canonical SMILES |

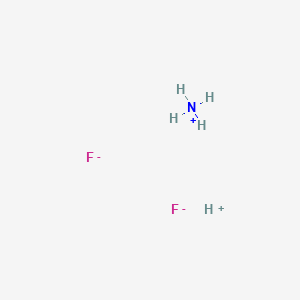

[H+].[NH4+].[F-].[F-] |

Origin of Product |

United States |

Advanced Synthesis and Purification Methodologies

Mechanistic Pathways of Azanium;hydron;difluoride Formation

The formation of this compound can be achieved through distinct mechanistic pathways, primarily categorized as a two-step acid-base neutralization process, often carried out in a liquid phase, and a direct vapor-phase reaction.

The synthesis of this compound from ammonia (B1221849) (NH₃) and hydrogen fluoride (B91410) (HF) is not a simple one-step neutralization. It proceeds through a two-step mechanism involving the initial formation of ammonium (B1175870) fluoride (NH₄F), which then acts as an intermediate.

The first step is the reaction between ammonia, a weak base, and hydrogen fluoride, a weak acid, to form ammonium fluoride.

Step 1: Formation of Ammonium Fluoride NH₃ + HF → NH₄F

This initial reaction is a classic acid-base neutralization. The lone pair of electrons on the nitrogen atom of the ammonia molecule attacks the partially positive hydrogen atom of the hydrogen fluoride molecule.

The second step involves the reaction of the formed ammonium fluoride with an additional molecule of hydrogen fluoride. This step is crucial for the formation of the bifluoride ion ([HF₂]⁻), which is a characteristic feature of this compound. df-chemicals.com

Step 2: Formation of this compound NH₄F + HF → [NH₄][HF₂]

Alternatively, this compound can be produced by the thermal decomposition of ammonium fluoride. wikipedia.org When heated, ammonium fluoride decomposes into ammonia and hydrogen fluoride, which can then recombine in the correct stoichiometry to form ammonium bifluoride.

2NH₄F(s) ⇌ NH₃(g) + [NH₄]HF₂ wikipedia.org

This equilibrium is driven towards the formation of this compound by controlling the temperature and removal of ammonia gas.

The vapor-phase synthesis of this compound involves the direct reaction of gaseous ammonia and anhydrous hydrogen fluoride. google.com This method is noted for producing a product with low water content and high purity, which can be upwards of 99%. google.com

NH₃(g) + 2HF(g) → [NH₄]HF₂ → [NH₄]HF₂

The dynamics of this gas-phase reaction are complex. The reaction kinetics are influenced by factors such as temperature, pressure, and the mole ratio of the reactants. High temperatures generally increase the reaction rate. wikipedia.org The process requires specialized equipment to handle the corrosive nature of hydrogen fluoride gas and to manage the heat of reaction. While this method can produce a high-purity product, the stringent requirements for equipment and the handling of anhydrous gaseous reactants make it a more demanding process compared to liquid-phase synthesis. google.com

Precision Control in Synthetic Processes

Achieving high yield and purity of this compound necessitates precise control over various reaction parameters.

The optimization of the synthesis process involves careful manipulation of several key parameters. Research and industrial practices have identified optimal ranges for these parameters to maximize yield and purity.

Key parameters include:

Temperature: The reaction temperature significantly influences the reaction rate and the stability of the product. In liquid-phase synthesis, the reaction is often carried out at controlled temperatures to manage the exothermic nature of the neutralization. For the thermal decomposition of ammonium fluoride, a temperature range of 130-148.5 °C is reported to be effective. google.com

pH Control: In aqueous synthesis, controlling the pH of the reaction mixture is important. For instance, in the preparation of electronic-grade ammonium fluoride, a precursor to the bifluoride, the pH is controlled to be less than or equal to 5.0. wipo.int

The following interactive table summarizes research findings on the optimization of reaction parameters for the synthesis of high-purity this compound from the thermal decomposition of ammonium fluoride.

| Decomposition Temperature (°C) | Sublimation Temperature (°C) | Resulting Purity (%) |

| 130 | 222 | 99.1 |

| 143 | 228 | 99.1 |

| 148.5 | 230 | 98.8 |

Data sourced from a patent on a method for preparing high-purity ammonium bifluoride. google.com

In liquid-phase synthesis, after the reaction is complete, the resulting solution of this compound is typically concentrated to induce crystallization. Temperature regulation during this stage is crucial for controlling the crystal size and purity.

The process generally involves:

Concentration: The solution is heated to evaporate the solvent (usually water), thereby increasing the concentration of this compound. This is often done under vacuum to lower the boiling point and prevent thermal decomposition of the product.

Crystallization: The concentrated solution is then cooled in a controlled manner. A patent describes cooling the material to a temperature of 35-45 °C to initiate crystallization. google.com The cooling rate can affect the size and uniformity of the crystals. Slow cooling generally promotes the formation of larger, more well-defined crystals, which can lead to higher purity as impurities are excluded from the crystal lattice.

Crystal Growth: After initial crystallization, the mixture may be held at a specific temperature for a period to allow the crystals to grow. A patented method suggests a crystal growing time of not more than 24 hours. google.com

The use of an air-cooled spray cooling tower is a modern technique for crystallization, which allows for rapid cooling and results in uniform and compact crystal particles. google.com

High-Purity this compound Preparation Techniques

For applications requiring very high purity, such as in the semiconductor industry, further purification of this compound is necessary. The primary methods for achieving high purity are sublimation and recrystallization.

Sublimation: This technique takes advantage of the fact that this compound can be vaporized at elevated temperatures and then condensed back into a solid form, leaving non-volatile impurities behind. A patented method for preparing high-purity this compound specifies a sublimation temperature range of 222-230 °C. google.com Controlling the temperature during sublimation is critical; for instance, a range of 222-225 °C is noted to ensure efficient distillation. google.com

Recrystallization: This is a common method for purifying solid compounds. It involves dissolving the impure this compound in a suitable solvent at an elevated temperature to create a saturated solution. The solution is then filtered to remove any insoluble impurities. As the solution cools, the solubility of the this compound decreases, causing it to crystallize out, leaving the soluble impurities in the mother liquor. Water is a common solvent for this process. One patented method for preparing high-purity ammonium hydrogen fluoride involves dissolving the compound in 80 °C water, followed by filtration and controlled crystallization.

The choice of solvent and the cooling process are critical for the effectiveness of recrystallization. The process can be repeated multiple times (multiple recrystallizations) to achieve progressively higher levels of purity, often required for electronic-grade materials. wipo.int

Decomposition and Sublimation of Precursor Compounds

A key precursor for the synthesis of high-purity this compound is ammonium fluoride (NH₄F). Thermal decomposition of ammonium fluoride offers a direct route to obtaining ammonium bifluoride. This process involves heating ammonium fluoride to induce the release of ammonia (NH₃) gas, resulting in the formation of this compound crystals. google.com

One patented method specifies the decomposition of high-purity ammonium fluoride within a temperature range of 130–148.5 °C. google.com The ammonia gas generated during this decomposition is typically absorbed by a dilute acid solution. google.com Following the decomposition, the resulting ammonium bifluoride crystals can be purified further through sublimation at temperatures between 222–230 °C. google.com This sublimation step is crucial for separating the desired product from any remaining impurities.

Heating an aqueous solution of ammonium fluoride also leads to its transformation into ammonium bifluoride, accompanied by the evolution of water and ammonia. google.com However, achieving complete conversion through this method is challenging, as heating above 150 °C can cause the sublimation of both the unreacted ammonium fluoride and the formed ammonium bifluoride. google.com This can result in a gaseous mixture of the reactants and products, complicating the isolation of pure this compound. google.com

It is also noteworthy that this compound itself can decompose at elevated temperatures, breaking down into hydrogen fluoride (HF) and ammonia (NH₃). osti.gov This decomposition underscores the importance of precise temperature control during synthesis and purification processes. chemkraft.ir

| Process | Precursor | Temperature Range (°C) | Products | Notes |

| Decomposition | High-Purity Ammonium Fluoride | 130–148.5 | This compound crystals, Ammonia gas | Optimal decomposition is achieved between 135-148.5 °C. google.com |

| Sublimation | This compound Crystals | 222–230 | Purified this compound vapor | Guarantees efficient distillation of the final product. google.com |

Isolation and Refinement of Crystalline Forms

To meet the stringent purity requirements for applications such as in the electronics industry, which demands purity levels exceeding 99.99%, various methods for the isolation and refinement of this compound crystals have been developed. google.com

Recrystallization is a widely employed technique for purifying industrial-grade ammonium bifluoride. google.com A detailed procedure involves dissolving the crude product in ultra-clean water heated to 80 °C. google.com The resulting solution is then filtered under heat-retaining conditions to remove insoluble impurities. google.com Subsequent cooling of the filtrate allows for the crystallization of high-purity this compound.

Another advanced method for obtaining uniform and stable crystals is through the use of an air-cooled spray cooling tower . google.com This process begins with the reaction of anhydrous hydrogen fluoride and liquid ammonia in a reactor. google.com The resulting reaction mixture is then pumped to the top of a spray tower, where it is cooled rapidly. google.com The cooled solution is then transferred to a crystal growing tank for culturing, which can last up to 24 hours. google.com Finally, the crystalline product is separated from the mother liquor via a horizontal centrifuge. google.com This method is advantageous as it allows for high cooling speeds and produces compact, uniform crystals. google.com

The direct synthesis from ammonia and hydrogen fluoride can also be controlled to produce crystalline flakes. solvay.com In one commercial process, ammonia and anhydrous hydrogen fluoride are mixed and then dried to form the final product. solvay.com

| Refinement Method | Key Steps | Outcome |

| Recrystallization | Dissolving in hot water (80°C), hot filtration, cooling. google.com | High-purity (›99.99%) this compound crystals. google.com |

| Air-Cooled Spray Cooling | Reaction of NH₃ and HF, spray cooling, crystal growth (≤24 hrs), centrifugation. google.com | Uniform, compact, and stable crystal particles. google.com |

| Direct Synthesis and Drying | Mixing of ammonia and anhydrous hydrogen fluoride, followed by drying. solvay.com | Solid flakes of this compound. solvay.com |

Structural Elucidation and Spectroscopic Characterization

Molecular and Ionic Architecture Investigations

The fundamental structure of ammonium (B1175870) bifluoride is defined by the arrangement and interaction of its constituent ions.

Ammonium bifluoride is comprised of a tetrahedral ammonium cation ([NH₄]⁺) and a linear bifluoride anion ([HF₂]⁻) wikipedia.org. The bifluoride anion possesses a centrosymmetric, linear structure (D∞h symmetry) and is notable for containing one of the strongest known hydrogen bonds wikipedia.orgwikipedia.org. This bond is a classic example of a three-center four-electron bond, with a reported bond energy greater than 155 kJ/mol wikipedia.org. The fluorine-hydrogen bond length within this anion is approximately 114 pm wikipedia.org.

Crystallographic Studies

Crystallographic techniques, particularly X-ray diffraction, have been instrumental in determining the precise solid-state structure of ammonium bifluoride.

At ambient conditions, ammonium bifluoride exists in an orthorhombic crystal system wikipedia.org. A foundational three-dimensional X-ray analysis of its crystal structure was conducted in 1960, providing a detailed map of electron density and precise atomic positions iucr.org. This study established the space group as Pmna (No. 53), a standard setting of Pman.

The analysis yielded precise measurements for the key bond distances within the ionic lattice. The two crystallographically independent, linear [HF₂]⁻ anions were found to have F-H-F bond distances of 2.275 Å and 2.269 Å, with a standard deviation of 0.005 Å iucr.org. The N-H bond distances in the [NH₄]⁺ cation were determined to be 0.88 Å iucr.org. The structure consists of each ammonium cation being coordinated by four bifluoride anions in a tetrahedral arrangement, and vice versa wikipedia.org.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | wikipedia.org |

| Space Group | Pmna (No. 53) | iucr.org |

| F-H-F Bond Distance 1 | 2.275 (± 0.005) Å | iucr.org |

| F-H-F Bond Distance 2 | 2.269 (± 0.005) Å | iucr.org |

| N-H Bond Distance | 0.88 (± 0.03) Å | iucr.org |

While the phase diagrams and pressure-induced transformations of the related compound ammonium fluoride (B91410) (NH₄F) have been studied extensively, revealing multiple phases, similar detailed studies focusing specifically on the phase transitions of ammonium bifluoride ([NH₄][HF₂]) are not as widely documented in the scientific literature.

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy provides deep insight into the bonding environment and functional groups within a compound by probing the characteristic frequencies at which its bonds vibrate.

The infrared spectrum of solid ammonium bifluoride is characterized by distinct absorption bands corresponding to the fundamental vibrational modes of the [NH₄]⁺ and [HF₂]⁻ ions. The strong hydrogen bonding within and between the ions significantly influences the spectral features.

The linear and symmetric [HF₂]⁻ ion has three fundamental vibrational modes: a symmetric stretch (ν₁), a doubly degenerate bend (ν₂), and an asymmetric stretch (ν₃). For a centrosymmetric ion, the symmetric stretch (ν₁) is infrared inactive but Raman active. The asymmetric stretch (ν₃) and the bending mode (ν₂) are intense and readily observed in the IR spectrum.

The tetrahedral [NH₄]⁺ ion has four fundamental vibrational modes: a symmetric stretch (ν₁), a doubly degenerate bend (ν₂), a triply degenerate asymmetric stretch (ν₃), and a triply degenerate asymmetric bend (ν₄). In the solid state, the symmetry of the crystal site can cause these bands to split.

Detailed vibrational analyses have identified the positions of these key modes in the solid-state IR spectrum of ammonium bifluoride.

| Ion | Vibrational Mode | Assignment | Wavenumber (cm⁻¹) |

|---|---|---|---|

| [HF₂]⁻ | ν₃ | Asymmetric Stretch | ~1535 |

| [HF₂]⁻ | ν₂ | Bending | ~1204, 1238 |

| [NH₄]⁺ | ν₃ | Asymmetric Stretch | ~3190 |

| [NH₄]⁺ | ν₄ | Asymmetric Bending | ~1445 |

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of a material, which are characteristic of its molecular structure and bonding. For azanium;hydron;difluoride (ammonium bifluoride, NH₄HF₂), the Raman spectrum is a composite of the vibrational modes of its two constituent ions: the ammonium cation (NH₄⁺) and the bifluoride anion (HF₂⁻).

The ammonium cation (NH₄⁺) possesses a tetrahedral (T_d) symmetry and exhibits characteristic Raman-active vibrational modes. These modes are well-documented from studies on various ammonium halides. wikipedia.org The bifluoride anion (HF₂⁻) is a linear triatomic ion featuring a strong, symmetric F-H-F hydrogen bond. nih.gov Its vibrational modes are also well-characterized and are sensitive to the crystalline environment.

While a complete, assigned Raman spectrum for solid ammonium bifluoride is not extensively detailed in readily available literature, the expected vibrational modes can be inferred from studies of related compounds. The primary Raman-active modes for the HF₂⁻ anion would include a symmetric stretching vibration (ν₁) and a bending vibration (ν₂). A study on tetramethylammonium bifluoride, which contains the same anion, identified vibrational frequencies close to those of the free HF₂⁻ anion. researchgate.net The ammonium cation's spectrum would be dominated by its symmetric and asymmetric stretching and bending modes.

| Ion | Vibrational Mode | Description | Symmetry | Raman Activity |

|---|---|---|---|---|

| HF₂⁻ | ν₁ | Symmetric F-H-F Stretch | Σg⁺ | Active |

| HF₂⁻ | ν₂ | Bending | Πu | Inactive |

| HF₂⁻ | ν₃ | Asymmetric F-H-F Stretch | Σu⁺ | Inactive |

| NH₄⁺ | ν₁ | Symmetric N-H Stretch | A₁ | Active |

| NH₄⁺ | ν₂ | Symmetric N-H Bend | E | Active |

| NH₄⁺ | ν₃ | Asymmetric N-H Stretch | F₂ | Active |

| NH₄⁺ | ν₄ | Asymmetric N-H Bend | F₂ | Active |

Note: Raman activity is based on the selection rules for the respective point groups of the isolated ions.

Thermal Analysis Techniques in Structural Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition pathways of chemical compounds. For this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) reveal a distinct thermal profile characterized by melting followed by complete decomposition.

A non-isothermal thermogravimetric study conducted in a nitrogen atmosphere showed that the gasification (decomposition) of the compound begins in the solid state at approximately 343 K (70°C). researchgate.net This process continues and accelerates after the substance melts at around 398 K (125°C). researchgate.net The melting point is consistently reported at 126°C (399 K). nih.gov

Upon further heating, the compound undergoes complete decomposition at approximately 240°C (513 K). nih.gov The decomposition reaction involves the liberation of toxic gases, specifically hydrogen fluoride (HF) and ammonia (B1221849) (NH₃). semanticscholar.orgspectrumchemical.com

TGA Curve: A TGA curve for this compound would show an initial stable baseline, followed by a single, sharp weight loss step corresponding to its complete decomposition into volatile products (NH₃ and HF). The total mass loss would approach 100%.

DTA Curve: The corresponding DTA curve would display an initial endothermic peak corresponding to the melting of the solid. This would be followed by a broader endothermic event associated with the energy required for the decomposition and volatilization of the compound.

| Thermal Event | Approximate Temperature (K) | Approximate Temperature (°C) | Technique | Observation |

|---|---|---|---|---|

| Onset of Gasification | 343 K | 70°C | TGA | Initial mass loss begins. researchgate.net |

| Melting Point | 399 K | 126°C | DTA | Sharp endothermic peak. nih.gov |

| Decomposition | 513 K | 240°C | TGA/DTA | Complete mass loss; broad endotherm. nih.gov |

Microscopic Analysis of Surface Morphology

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of solid materials at high magnification. Based on crystallographic data and physical descriptions, this compound exists as a white, crystalline solid. researchgate.net It has an orthorhombic crystal system. nih.gov Commercially available forms of the compound are sometimes described as flaky crystals. An SEM analysis would be expected to reveal particles with distinct crystalline facets, consistent with its orthorhombic structure. The specific morphology, such as the expression of crystal faces or the degree of agglomeration, can be influenced by the method of preparation and crystallization conditions.

Energy Dispersive X-ray Spectroscopy (EDS) , an analytical technique often coupled with SEM, is used to determine the elemental composition of a sample. An EDS analysis of this compound would confirm the presence of its constituent elements, nitrogen and fluorine. The EDS detector identifies elements by measuring the energy of the characteristic X-rays emitted from the sample when it is excited by the electron beam. Hydrogen, having only a single electron shell, does not emit characteristic X-rays and is therefore not detectable by EDS.

| Element | Symbol | Expected Detection | Characteristic X-ray Line |

|---|---|---|---|

| Nitrogen | N | Yes | Kα |

| Fluorine | F | Yes | Kα |

| Hydrogen | H | No | N/A |

Reaction Mechanisms and Chemical Reactivity Research

Fluorination Reaction Pathways

Azanium;hydron;difluoride is recognized as an effective fluorinating agent for converting metal oxides into their corresponding fluorides and for breaking down mineral ores to extract valuable components. researchgate.nettaylorandfrancis.com The process often involves heating the metal oxide with an excess of solid this compound. The thermal decomposition of this compound, which melts at approximately 126.8°C and boils at 238.8°C, provides the reactive species for fluorination. scielo.org.za

Conversion of Metal Oxides to Fluorides

The general mechanism for the conversion of metal oxides to metal fluorides using this compound involves a solid-state or molten-phase reaction where the oxide is converted into an ammonium (B1175870) fluorometallate complex. This intermediate compound is then thermally decomposed to yield the desired metal fluoride (B91410). taylorandfrancis.comosti.gov The primary reaction is believed to be between the metal oxide and this compound, leading to the formation of the metal fluoride, ammonium fluoride, and water. osti.gov The use of this compound is often preferred over gaseous hydrogen fluoride due to its comparative ease of handling at lower temperatures. saimm.co.zanih.gov

For instance, the fluorination of yttrium oxide (Y₂O₃) proceeds through the formation of yttrium fluoride (YF₃) and ammonium fluoride (NH₄F). osti.gov Similarly, this method is employed for the synthesis of other metal fluorides, where this compound acts to remove residual oxides and adsorbed hydroxyl groups from the surface of starting materials. taylorandfrancis.com

Fluorination of Specific Inorganic Matrices (e.g., Fe₃O₄, Zircon, Montmorillonite (B579905), Uranium Dioxide)

The efficacy of this compound as a fluorinating agent has been extensively studied across a range of specific inorganic matrices.

Fe₃O₄ (Magnetite): Research on the fluorination of magnetite (Fe₃O₄) with this compound has shown that the reaction begins at room temperature and is completed by 200°C, forming (NH₄)₃FeF₆. scielo.org.zasaimm.co.za Subsequent heating leads to a stepwise decomposition, releasing ammonium fluoride and forming intermediate compounds such as NH₄FeF₄ at approximately 259°C, and eventually yielding iron(III) fluoride (FeF₃) with some iron(II) fluoride (FeF₂) at around 400°C. scielo.org.zasaimm.co.za The mass ratio of this compound to magnetite does not appear to influence the reaction temperatures, though an excess is used to ensure complete fluorination. scielo.org.zasaimm.co.za

Zircon (ZrSiO₄): Anhydrous zirconium tetrafluoride (ZrF₄), a precursor for nuclear-grade zirconium metal, can be produced by reacting plasma-dissociated zircon with this compound. scielo.org.za The process involves the formation of ammonium fluorozirconate intermediates, such as (NH₄)₃ZrF₇, which are then thermally decomposed at temperatures up to approximately 450°C to yield ZrF₄. scielo.org.zawikipedia.org A novel method utilizing molten this compound as the fluorinating agent allows for complete reaction under mild conditions. monash.edu

Montmorillonite: The reaction of montmorillonite clay with this compound solutions leads to significant changes in the mineral's properties. cambridge.org This fluorination process can cause structural degradation and the formation of secondary phases like a compound similar to NH₄MgAlF₆. cambridge.org The treatment results in the selective removal of some octahedral cations, which reduces the electrostatic charge of the layers and alters the porosity and sorptive properties of the material. cambridge.org

Uranium Dioxide (UO₂): this compound is used in the dry process fluorination of uranium dioxide to produce uranium tetrafluoride (UF₄), a key intermediate in the nuclear fuel cycle. mit.edumit.eduresearchgate.net The reaction proceeds through the formation of ammonium uranium fluoride double salts, such as (NH₄)₄UF₈ or triammonium (B15348185) uranium septafluoride. mit.eduresearchgate.net These intermediates are then decomposed by heating to around 425°C to yield UF₄. mit.edumit.edu The reaction can be carried out in stirred or fluidized bed reactors, with pretreatment of reagents like ball-milling enhancing the reaction effectiveness. mit.eduresearchgate.net

The following table summarizes the reaction conditions and products for the fluorination of these inorganic matrices with this compound.

| Inorganic Matrix | Reagents | Reaction Conditions | Intermediate Products | Final Product | Citations |

| Fe₃O₄ | Fe₃O₄, NH₄HF₂ | Heating from room temp. to 400°C | (NH₄)₃FeF₆, NH₄FeF₄ | FeF₃ (minor FeF₂) | scielo.org.za, saimm.co.za |

| Zircon | Plasma-dissociated zircon, NH₄HF₂ | Heating up to ~450°C | (NH₄)₃ZrF₇ | ZrF₄ | scielo.org.za, wikipedia.org |

| Montmorillonite | Montmorillonite, NH₄HF₂ solution | Elevated temperatures (e.g., 60°C) | - | Fluorinated montmorillonite | cambridge.org |

| UO₂ | UO₂, NH₄HF₂ | Heating up to ~425°C | (NH₄)₄UF₈, (NH₄)₃UF₇ | UF₄ | mit.edu, researchgate.net, mit.edu |

In Situ Fluorinating Agent Mechanisms in Material Processing

This compound is often employed as an in situ fluorinating agent in various material processing applications, particularly where the removal of oxide impurities is critical. taylorandfrancis.com A notable example is in the preparation of heavy-metal fluoride (HMF) glasses. taylorandfrancis.com During the melting of fluoride and/or oxide materials, this compound is added to the batch. taylorandfrancis.com As the temperature increases, it decomposes, releasing reactive fluoride species that convert any residual metal oxides into fluorides, ensuring a high-purity fluoride glass matrix. taylorandfrancis.com This in situ approach is advantageous as it avoids the direct use of highly corrosive and hazardous gaseous fluorinating agents like HF or F₂. taylorandfrancis.comsaimm.co.za

Etching Mechanisms at the Molecular Level

The etching properties of this compound are central to its application in the semiconductor and glass industries. wikipedia.orgsolvay.com Its ability to etch materials like silicon dioxide in a controlled manner makes it a valuable alternative to more aggressive etchants like hydrofluoric acid. rawsource.comgoogle.com

Selective Dissolution of Silicon Dioxide

SiO₂ + 4 [NH₄][HF₂] → SiF₄ + 4 [NH₄]F + 2 H₂O wikipedia.org

This reaction leads to the formation of volatile silicon tetrafluoride (SiF₄) and soluble ammonium fluoride. wikipedia.orgewha.ac.kr The controlled release of the active etching species allows for more precise and manageable etching compared to using pure hydrofluoric acid. rawsource.com

In gas-phase etching, a mixture of hydrogen fluoride and ammonium fluoride gases is used for the damage-free selective removal of native oxide layers in semiconductor manufacturing. ewha.ac.kraip.org This process involves the formation of an ammonium fluorosilicate [(NH₄)₂SiF₆] salt layer on the SiO₂ surface, which can then be removed. ewha.ac.krresearchgate.net Density functional theory (DFT) studies have shown that the fluorination reactions on SiO₂ surfaces have low activation energies, leading to the formation of either volatile SiF₄ or a surface anion of -OSiF₄⁻ with an NH₄⁺ cation. ewha.ac.kr The subsequent formation of (NH₄)₂SiF₆ is an exothermic process with low activation energies. ewha.ac.kr This selectivity arises because the activation energies for the fluorination of pure silicon are significantly higher. ewha.ac.kr

The table below shows the etch rates of silicon dioxide in aqueous this compound solutions of different concentrations.

| Etchant Concentration | Etch Rate of SiO₂ (Å/min) | Citation |

| 0.49% (NH₄)HF₂ | Not specified, but effective | google.com |

| 4.9% (NH₄)HF₂ | Not specified, but effective | google.com |

Micro-Etching of Polysilicic Acid

In semiconductor manufacturing, particularly during the wafer dicing process, silicon contamination can occur in the form of polysilicic acid and silicon dioxide. researchgate.net These contaminants adhere strongly to the integrated circuit surface. researchgate.net Cleaning agents containing this compound have been developed to address this issue. researchgate.net The mechanism involves the dissolution of the polysilicic acid bonds and the bonds between the contaminant particles and the IC surface. researchgate.net The this compound acts as the primary cleaning agent to break down these silicon-based contaminants, which can then be removed by rinsing. researchgate.net

Gas-Phase Etching Dynamics

Ammonium bifluoride is a key component in the gas-phase etching of materials, particularly silicon dioxide (SiO₂), a critical process in semiconductor manufacturing. google.comsolvay.comkepcoinc.com The etching mechanism often involves a mixture of hydrogen fluoride (HF) and ammonium fluoride (NH₄F), which can be generated from the thermal decomposition of ammonium bifluoride or introduced as a gas mixture. google.comsolvay.comgoogle.com This process is favored for its ability to selectively remove native oxide layers without causing damage to the underlying silicon substrate. google.comsolvay.comgoogle.com

The fundamental reaction involves the fluorination of the SiO₂ surface. Both HF and NH₄F act as etchants, but they interact with the surface differently. The reactions lead to the formation of volatile silicon tetrafluoride (SiF₄) or a surface anion, -OSiF₄⁻*, which is stabilized by an NH₄⁺ cation. google.comgoogle.com These initial fluorination steps have low activation energies. google.comsolvay.comgoogle.com A key intermediate product formed on the surface is ammonium fluorosilicate ((NH₄)₂SiF₆). google.comresearchgate.net This salt layer is subsequently removed, often by heating, to complete the etching process. researchgate.net

Density functional theory (DFT) calculations have shown that the selective etching of SiO₂ over silicon is due to significantly higher activation energies for the fluorination of silicon surfaces compared to SiO₂ surfaces. google.comsolvay.comgoogle.com This energetic difference allows for the selective formation of the (NH₄)₂SiF₆ salt on the oxide layer at near-room temperatures. google.comsolvay.comgoogle.com The presence of negatively charged fluorine atoms in ammonium fluoride clusters is suggested to be a key factor, as they preferentially attack the silicon atoms in the SiO₂ lattice. researchgate.net

Activation Energies in Gas-Phase Etching

| Reactant | Substrate | Activation Energy (eV) |

|---|---|---|

| HF | SiO₂ | Low |

| NH₄F | SiO₂ | Low |

| HF | Silicon | 1.22–1.56 |

| NH₄F | Silicon | 1.94–2.46 |

| Formation of (NH₄)₂SiF₆ on fluorinated SiO₂ | 0.27 or 0.30 |

Decomposition and Thermal Reactivity Studies

Solid-State Decomposition Processes

2 [NH₄]F → NH₃ + [NH₄][HF₂]

Further heating leads to the emission of toxic fumes, including hydrogen fluoride, ammonia (B1221849), and nitrogen oxides. The thermal decomposition process is complex and can occur in multiple steps. For instance, when used in the fluorination of metal oxides like magnetite (Fe₃O₄), the reaction starts at room temperature, with the main fluorination event occurring at higher temperatures, leading to the formation of complex salts like (NH₄)₃FeF₆. This intermediate compound then undergoes further decomposition at elevated temperatures, sequentially releasing NH₄F to ultimately form metal fluorides.

Volatilization Kinetics

The volatilization, or gasification, of ammonium bifluoride is a key aspect of its thermal reactivity. Non-isothermal thermogravimetric analysis indicates that the gasification of the compound begins in the solid state at approximately 343 K (70°C) and continues into the liquid state after its melting point of 399 K (126°C). The compound has a boiling point of 240°C (513 K), at which it decomposes.

The kinetics of volatilization are important for applications such as the digestion of geological and inorganic materials. cern.ch Molten ammonium bifluoride is a powerful reagent for breaking down refractory materials like silicates, quartz, and metal ores by converting metal oxides into fluorides. cern.ch The efficiency of this decomposition depends on factors like temperature, duration of treatment, and the mass ratio of ammonium bifluoride to the sample. cern.ch The high boiling point of NH₄HF₂ (239.5°C) compared to hydrofluoric acid allows for digestion at elevated temperatures in open vessels, which can significantly speed up the decomposition of refractory minerals.

Thermal Properties and Decomposition of Ammonium Bifluoride

| Property / Process | Temperature | Products / Notes |

|---|---|---|

| Start of Solid-State Gasification | ~343 K (70°C) | - |

| Melting Point | 126 °C (399 K) | |

| Boiling Point / Decomposition | 240 °C (513 K) | Decomposes, emitting HF, NH₃, and nitrogen oxides. |

| Fluorination of Magnetite (Fe₃O₄) | Dominates at 178.4°C | Forms (NH₄)₃FeF₆. |

Electrochemical Reaction Mechanisms

Influence on Cathodic Hydrogen Evolution during Chemical Polishing

In electrochemical processes like electropolishing, cathodic reactions, including hydrogen evolution (2H₂O + 2e⁻ → H₂ + 2OH⁻), are of significant interest. The use of ammonium bifluoride in electropolishing baths has been shown to influence this process. Specifically, in electrolyte solutions developed for micropolishing non-ferrous metals such as titanium and its alloys, an aqueous solution containing citric acid and ammonium bifluoride is used. google.com

Research has demonstrated that using this type of electrolytic bath results in less hydrogen being charged into the metal workpiece compared to conventional strong acid pickling baths. google.com This is a significant advantage as it reduces the risk of hydrogen embrittlement, a phenomenon that can compromise the mechanical integrity of the metal. Furthermore, studies indicate that lower concentrations of ammonium bifluoride in the electrolyte lead to greater hydrogen removal from, or less hydrogen impregnation into, the material being polished. google.com This allows for greater control over the surface properties and bulk material integrity during the finishing process.

Role in Oxide Film Formation and Dissolution

Ammonium bifluoride plays a dual role in the formation and dissolution of oxide films on metal surfaces, a critical function in metal finishing, cleaning, and preparation. Its primary function is to act as an etchant or cleaning agent by dissolving existing, often undesirable, oxide layers, rust, and scale. When dissolved in water, ammonium bifluoride releases hydrogen fluoride (HF) in a controlled manner. This HF is highly effective at dissolving silica (B1680970) and various metal oxides, preparing the surface for subsequent treatments like coating, plating, or bonding. This cleansing action is vital for ensuring strong adhesion and high-quality finishes.

The reaction with a generic metal oxide (MeO) can be summarized as:

MeO + 2HF → MeF₂ + H₂O

Conversely, ammonium bifluoride is also used in processes designed to form protective oxide layers, a technique known as anodizing or passivation. In these applications, the metal workpiece is made the anode in an electrolytic bath containing ammonium bifluoride. The bifluoride ions participate in the electrochemical reaction, helping to form a thick, controlled, and dense protective oxide layer on the metal's surface. This layer enhances corrosion resistance and can be precisely controlled in thickness to achieve desired properties. For example, it is used to passivate stainless steel surfaces to improve their long-term resistance to corrosion.

Complexation Chemistry with Metal Ions

Ammonium bifluoride is recognized for the ability of its fluoride component to act as a complexing agent with various metal ions. This property is leveraged in several industrial applications, including metal finishing and analytical chemistry. The fluoride ion can form stable complexes with metals, which alters their reactivity and solubility.

In the realm of electroplating, ammonium bifluoride is utilized as an additive in tin-nickel plating processes. wikipedia.org The fluoride ion complexes with the tin, which allows for greater control over the composition and finish of the resulting plated alloy. wikipedia.org Similarly, in the surface treatment of metals like aluminum and titanium, a process known as anodizing, ammonium bifluoride plays a crucial role. df-chemicals.com It acts as a powerful etchant, preparing the metal surface by stripping away the existing oxide layer. df-chemicals.com During the subsequent electrolytic process, it is a key component of the electrolyte solution, influencing the formation and properties of the new, thicker protective oxide layer. df-chemicals.com

The complexing nature of the fluoride from ammonium bifluoride is also employed in analytical and extractive processes. For instance, in the iodometric estimation of copper from brass, ammonium bifluoride is added to prevent interference from other metals. stackexchange.com Traces of iron or aluminum present in the brass can form hydroxides that create turbidity in the solution; the fluoride ions complex with these metals, specifically the ferric ion (Fe³⁺), reducing their interference in the titration. stackexchange.com Furthermore, ammonium bifluoride has been developed as a reagent for the total dissolution of geological rock samples for multi-element analysis. acs.org Its high boiling point allows for elevated digestion temperatures in open vessels, enabling the breakdown of even refractory, mineral-forming phases through complexation with the constituent metal ions. acs.org

The following table summarizes the complexation behavior of ammonium bifluoride with various metal ions as documented in research findings.

| Metal Ion | Application/Context | Role of Ammonium Bifluoride | Research Finding |

| Tin (Sn) | Tin-Nickel Plating | Additive in electrolyte | Fluoride ion acts as a complexing agent, allowing for greater control over the resulting composition and finish. wikipedia.org |

| Aluminum (Al) | Anodizing / Metal Finishing | Etchant and electrolyte component | Dissolves the natural oxide layer and participates in the formation of a new, controlled oxide layer. df-chemicals.com |

| Titanium (Ti) | Anodizing / Metal Finishing | Etchant and electrolyte component | Enhances the durability and corrosion resistance by modifying the surface oxide layer. df-chemicals.com |

| Iron (Fe³⁺) | Analytical Chemistry (Brass Analysis) | Masking Agent | Complexes with ferric ions to prevent interference during the iodometric estimation of copper. stackexchange.com |

| Various Metals | Geochemical Analysis (Rock Digestion) | Digestion Reagent | Facilitates the dissolution of refractory minerals for subsequent elemental analysis. acs.org |

Proton Conduction Mechanisms in Composite Materials

While research specifically detailing proton conduction in composites made directly with ammonium bifluoride is limited, the principles can be understood by analogy with similar systems, such as those involving other fluoride-containing compounds and proton-conducting membranes. Proton conduction in composite materials, particularly polymer-based systems, is critical for applications like fuel cells and redox flow batteries. mdpi.comresearchgate.net The mechanism generally relies on the transport of protons through a network facilitated by water molecules or functional groups within the material.

In composite membranes, such as those made from Nafion or Poly(vinyl alcohol) (PVA) with inorganic fillers like SiO₂, ZrO₂, or SnO₂, proton transport occurs via two primary mechanisms:

Grotthuss Mechanism: Protons hop between adjacent water molecules or hydroxyl groups through the formation and cleavage of hydrogen bonds. This "structural diffusion" does not involve the bulk movement of the proton carrier.

Vehicular Mechanism: Protons are carried by diffusing molecules, such as H₃O⁺ or NH₄⁺, through the material.

The incorporation of inorganic fillers into a polymer matrix can enhance proton conductivity. mdpi.com These fillers can create a nano-reservoir for water molecules, which then act as proton-transporting channels. mdpi.com The surfaces of metal oxides like SnO₂, ZrO₂, and SiO₂ often possess hydroxyl groups that can dissociate protons and facilitate their transport. mdpi.comresearchgate.net

In a hypothetical composite material containing ammonium bifluoride, both the ammonium (NH₄⁺) and bifluoride (HF₂⁻) ions could participate in proton conduction. The NH₄⁺ ion could contribute via the vehicular mechanism, while the hydrogen bond within the HF₂⁻ anion and potential hydrogen bonding with the surrounding matrix could offer pathways for the Grotthuss mechanism. The efficiency of these mechanisms would be highly dependent on factors such as water content, temperature, and the nature of the host matrix. For instance, in some advanced membranes, it has been observed that while additional protons may not enhance conductivity under fully saturated conditions, they can become significant at lower relative humidity. researchgate.net

Hydrogen Disordering Effects in Ordered Structures

The crystal structure of ammonium bifluoride is significantly influenced by hydrogen bonding, which can lead to complex phase behaviors and disordering effects. The solid consists of ammonium (NH₄⁺) cations and bifluoride (HF₂⁻) anions. wikipedia.org The bifluoride anion itself features a very strong, symmetric hydrogen bond. wikipedia.org Crucially, extensive N-H···F hydrogen bonds exist between the ammonium cations and the fluoride anions. wikipedia.org This network of hydrogen bonds results in an orthorhombic crystal structure that is distinct from that of other alkali metal bifluorides, such as potassium bifluoride. wikipedia.org

Hydrogen disorder is a phenomenon where hydrogen atoms can occupy multiple positions within a crystal lattice. This is common in systems with extensive hydrogen bonding, like ice and certain ammonium salts. ucl.ac.uk In ammonium-containing compounds, this disorder can arise from the rotational freedom of the NH₄⁺ ion. At higher temperatures, the ammonium ion may rotate freely or be disordered among several orientations, while at lower temperatures, it may "freeze" into a specific, ordered orientation, often leading to a structural phase transition. researchgate.net

Studies on related compounds provide insight into these effects. For example, the phase transition in (NH₄)₂MgF₄ is understood to involve the ordering of the NH₄⁺ ions in conjunction with tilts of the MgF₆ octahedra. researchgate.net In the high-temperature phase, the ammonium ion is assumed to be rotationally disordered. researchgate.net

Similarly, research comparing ammonium fluoride (NH₄F) to ice reveals complex structural behaviors. ucl.ac.ukwikipedia.org NH₄F can exist in several phases, including a stacking-disordered variant (NH₄F Isd), where the stacking sequence of layers is not perfectly regular. ucl.ac.uk The transitions between these phases are governed by mechanisms that involve the rearrangement of the hydrogen-bonded network. ucl.ac.uk While a direct analogue to the proton disorder seen in water ice is not observed in NH₄F, the orientational disorder of the ammonium ion plays a key role in its structural chemistry. ucl.ac.uk These principles of hydrogen bonding and the orientational freedom of the ammonium cation are central to understanding the potential for hydrogen disordering effects within the ordered structure of this compound.

Applications in Advanced Materials Science and Engineering Research

Two-Dimensional Material Fabrication

The unique properties of azanium;hydron;difluoride make it a valuable reagent in the synthesis of novel two-dimensional (2D) materials, which are prized for their exceptional electronic and structural characteristics.

MXenes, a class of 2D transition metal carbides and nitrides, are synthesized by selectively etching the 'A' layer from their parent MAX phase precursors. udel.edu this compound has emerged as a key etchant in this process.

Research indicates that using this compound for etching offers a milder and more efficient conversion of the MAX phase to MXene compared to the traditionally used and more hazardous hydrofluoric acid (HF). researchgate.netnih.gov This method avoids the need for handling highly toxic HF acid, which is a significant impediment to the large-scale production of MXenes. acs.orgnih.gov Studies have shown that the etching process with an aqueous solution of this compound can yield Ti₃C₂Tₓ MXene with good thermal stability and structural integrity. nih.gov

A comparative study on etching methods for the Ti₃AlC₂ MAX phase revealed that MXene etched with this compound exhibits distinct properties. udel.edu One investigation found that this etching process produces MXene nanostructures with a large interlayer spacing. researchgate.net Another study noted that during the etching of Ti₃AlC₂ films, the MXene layers were simultaneously intercalated with ammonium (B1175870) species (NH₄⁺), resulting in layers with a significantly larger lattice parameter—over 25% greater—than those etched with HF. nih.gov The properties of the resulting MXene make it highly suitable for applications such as gas separation, desalination, and nanoparticle filtration. udel.edu

| Property | NH₄HF₂ Etching Method | HCl-LiF Etching Method | Reference |

|---|---|---|---|

| BET Surface Area | 59.9860 m²/g | Significant variations noted | udel.edu |

| Pore Size | ~75 Å | Significant variations noted | udel.edu |

| Thermal Stability | Stable up to 600°C | Significant variations noted | udel.edu |

| Energy Efficiency Increase (in VRFB application) | 25.5% | 4% (for HF-etched) | researchgate.net |

Nanomaterial Synthesis

The compound also plays a role in the synthesis and surface treatment of other nanomaterials, where precise control over surface chemistry is paramount.

In the fabrication of quantum dots (QDs), particularly those based on III-V semiconductors like Indium Phosphide (InP), surface passivation is critical for achieving high photoluminescent quantum yields (PLQY). acs.org Current methods often employ fluoride-containing compounds, including ammonium fluoride (B91410), to eliminate deep surface traps, remove oxidation layers, and passivate dangling bonds on the QD surface. While effective, research is ongoing to find less hazardous alternatives.

This compound's role extends to influencing the physical characteristics of quantum dots during their formation. In one study, ammonium fluoride (NH₄F) was used as an additive in the synthesis of near-infrared (NIR) emitting InP QDs. acs.org The research found that the introduction of NH₄F resulted in the formation of large, pyramidally shaped InP quantum dots with a size distribution of approximately 10.2 ± 1.6 nm. acs.org This demonstrates its utility in controlling the reaction dynamics to alter the size and morphology of the final nanomaterial. acs.org

| Parameter | Observation with NH₄F Additive | Reference |

|---|---|---|

| Resulting Morphology | Pyramidal Shape | acs.org |

| Average Size | 10.2 ± 1.6 nm | acs.org |

| Function | Surface passivation, size/morphology control | acs.org |

Semiconductor and Microelectronics Device Fabrication

This compound is indispensable in the manufacturing of semiconductors and microelectronics, where precision etching and surface preparation are fundamental steps. df-chemicals.comrawsource.comtzgroupusa.com It is used in both electronic and industrial grades for these applications. heavenmaterials.com

In semiconductor manufacturing, the precise removal of silicon dioxide (SiO₂) layers from silicon wafers is a crucial step for creating intricate circuit patterns. df-chemicals.comfssf-chemicals.com this compound is a key component in this process, primarily as part of a solution known as Buffered Oxide Etch (BOE). tudelft.nluniversitywafer.com BOE is a mixture of hydrofluoric acid and ammonium fluoride, which provides a more stable and controlled etching of SiO₂ compared to pure HF. tudelft.nluniversitywafer.com The ammonium fluoride component buffers the solution, which helps maintain a constant etch rate and lessens the attack on photoresist materials used for masking. tudelft.nl

Aqueous solutions of this compound alone are also employed as a benign alternative to hydrofluoric acid for etching and cleaning silicon dioxide. google.com In aqueous solutions, the compound dissociates to yield HF₂⁻ ions, which are the primary species responsible for etching SiO₂. google.com A significant advantage of this method is that it does not produce hazardous fluorine-containing vapors at or near room temperature, unlike HF solutions. google.com Research has demonstrated that the etch rates for silicon dioxide films using this compound solutions are comparable to those achieved with conventional buffered hydrofluoric acid. google.com

| (NH₄)HF₂ Concentration | Approximate Etch Rate | Reference |

|---|---|---|

| 0.49% | ~12 Å/min | google.com |

| 4.9% | ~130 Å/min | google.com |

| Buffered Oxide Etch (BOE) | 30 - 80 nm/min (300 - 800 Å/min) | tudelft.nl |

In the production of printed circuit boards (PCBs) and microelectromechanical systems (MEMS), achieving strong adhesion between different material layers is essential for device reliability and durability. fssf-chemicals.com this compound is used for surface activation, a pretreatment process that modifies the surface chemistry to enhance bonding. df-chemicals.comfssf-chemicals.com

The compound effectively removes unwanted oxide layers and other contaminants from metal surfaces prior to subsequent steps like plating, soldering, or coating. rawsource.comtzgroupusa.com This cleaning action is crucial for ensuring the quality of solder joints and the longevity of coatings. df-chemicals.comfssf-chemicals.com By functionalizing the surfaces, it creates anchor points that promote secure bonding between layers, a particularly valuable function in the fabrication of multi-layered PCBs and complex MEMS devices. fssf-chemicals.com

Ceramic and Glass Technology Research

Ammonium hydrogen difluoride plays a significant role as a fluorinating and etching agent in the production and modification of high-performance ceramics and glasses.

Preparation of Fluorozirconate Glasses

Fluorozirconate glasses, particularly heavy metal fluoride glasses like ZBLAN (composed of Zirconium, Barium, Lanthanum, Aluminum, and Sodium fluorides), are renowned for their broad optical transparency, especially in the mid-infrared range. The synthesis of these glasses requires stringent, anhydrous conditions to minimize oxide impurities and hydroxyl groups that can impair their optical properties.

Ammonium hydrogen difluoride is integral to what is known as the ammonium bifluoride processing (ABP) method. This technique is an economical approach for converting metal oxide precursors into their anhydrous fluoride counterparts during the glass melting process. The process involves mixing the raw materials with ammonium hydrogen difluoride and heating them slowly in an inert atmosphere. bohrium.com During this heating, intermediate compounds such as ammonium heptafluorozirconate ((NH₄)₃ZrF₇) are formed, which subsequently decompose to yield high-purity zirconium fluoride (ZrF₄), a primary component of the glass. bohrium.comresearchgate.net

Research has shown that the quantity of ammonium hydrogen difluoride used is a critical parameter. A carefully controlled amount acts as an effective fluorinating agent, resulting in glasses with low oxygen content. bohrium.com However, an excess of the compound can be detrimental to the final product, while an insufficient amount may lead to the formation of oxyfluorides if the starting materials are hydrated. bohrium.com Although effective, the ABP method can be time-consuming compared to other techniques. Some modern methods have been developed to obviate the need for ammonium bifluoride, but it remains a foundational technique in fluorozirconate glass research. google.com

Surface Conditioning of Zirconia-Based Materials

In restorative dentistry and other fields utilizing zirconia ceramics, achieving a strong and durable bond between the zirconia and other materials, such as resin cements, is crucial. Due to its high chemical stability, zirconia's surface is relatively inert, making it difficult to bond to. Surface conditioning methods are employed to increase surface roughness and chemical reactivity.

Ammonium hydrogen difluoride has been successfully investigated as a chemical etchant for zirconia surfaces. tums.ac.ir A technique known as "melt-etching" involves applying AHD to the zirconia surface at elevated temperatures. nih.gov This process alters the surface topography, creating micro-retentive features that enhance mechanical interlocking with bonding agents. tums.ac.irnih.gov

A 2023 in-vitro study compared various surface conditioning methods on high-translucent monolithic zirconia. The results indicated that melt-etching with ammonium hydrogen difluoride, particularly after preliminary air abrasion, was a recommended method for altering the zirconia surface. nih.govejprd.org The study evaluated surface roughness and contact angle, key indicators of bonding potential.

| Group | Surface Treatment Method | Surface Roughness (Ra) | Contact Angle (°) |

|---|---|---|---|

| I | Hydrofluoric Acid (HF) Etch | Low | Low |

| III | Ammonium Hydrogen Difluoride (AHD) Melt-Etch | Low | Low |

| IV | Air Abrasion (AB) | High | High |

| VI | Air Abrasion + AHD Melt-Etch (AB+AHD) | Intermediate | Intermediate |

Scanning electron microscopy (SEM) images from these studies confirm the topographical changes induced by AHD etching, supporting its efficacy in preparing zirconia for adhesive applications. nih.gov The treatment effectively increases surface energy and creates micro-porosities, which are essential for strong micromechanical bonding. nih.govresearchgate.net

Metallurgical Process Enhancement

Ammonium hydrogen difluoride serves as a specialized reagent in hydrometallurgical and pyrometallurgical processes for the extraction and purification of metals.

Desiliconization of Polymetallic Slags

Polymetallic slags, which are byproducts of smelting processes, often contain valuable metals. However, these metals are typically trapped within a chemically stable silicate (B1173343) matrix (containing silicon dioxide), which hinders their extraction. researchgate.net Ammonium hydrogen difluoride provides an effective low-temperature method for removing this silicon.

Research has demonstrated that treating polymetallic slag with an ammonium hydrogen difluoride solution effectively leaches out the silicon. researchgate.net The silicon reacts to form ammonium hexafluorosilicate, which is soluble. researchgate.net This process is highly selective; other metal components like iron and aluminum also react with the AHD but form compounds with low solubility in the system, causing them to remain in the solid residue. researchgate.net

Studies have identified the optimal conditions for this desiliconization process to achieve maximum efficiency. researchgate.net

| Parameter | Optimal Value |

|---|---|

| NH₄HF₂ Solution Concentration | 30% |

| Process Duration | 60 minutes |

| Temperature | 90 °C |

| Solid-to-Liquid Ratio | 1:5 |

Under these conditions, over 99% of the silicon can be removed from the slag and transferred into the solution. researchgate.net A significant advantage of this method is the potential to regenerate and reuse the ammonium hydrogen difluoride from the resulting solution, making the process more sustainable. researchgate.net

Refining and Purification of Metal Alloys

The removal of impurities is a critical step in metallurgy, and chemical agents used for this purpose are known as fluxes. wikipedia.org While not a flux in the traditional high-temperature smelting sense, ammonium hydrogen difluoride plays a key role in the preliminary stages of refining and purifying metals from complex materials like slags.

The desiliconization process described previously is a crucial purification step. By selectively removing the silicate matrix, the process effectively concentrates the valuable metals in the solid residue. researchgate.net This upgraded solid material can then be subjected to further refining processes, such as pyrohydrolysis and magnetic separation, to isolate specific metal concentrates. researchgate.net For example, this method can be used to produce an iron concentrate and a separate concentrate of non-ferrous metals like zinc, lead, and silver, which can then be individually extracted. researchgate.net In this context, AHD acts as a selective leaching agent that enables the subsequent purification and refining of multiple metal components from a previously unusable waste product.

Renewable Energy Material Development

Ammonium hydrogen difluoride and related ammonium fluoride compounds are finding applications in the synthesis of materials for energy storage and conversion technologies.

In the field of energy storage, metal fluorides are being explored as high-performance cathode materials for lithium-ion batteries due to their high theoretical capacities. researchgate.net A novel, solventless synthesis method utilizes ammonium fluoride (NH₄F) to prepare anhydrous metal fluoride (e.g., FeF₃, CuF₂, CoF₂) nanocomposites within a mesoporous carbon structure. This method is noted for being versatile and less toxic than alternatives. The resulting FeF₃/carbon nanocomposite, for instance, exhibited superior electrochemical performance, maintaining approximately 90% of its initial high capacity after 50 cycles. researchgate.net

Furthermore, ammonium bifluoride is used as a fluorinating agent in the synthesis of uranium fluoride micromaterials. frontiersin.org These materials are critical in the nuclear fuel cycle, including for advanced reactor designs. The process involves the chemical transformation of uranium oxides into various uranium fluorides (e.g., UF₄, UO₂F₂) at mild temperatures. frontiersin.org

In the area of green hydrogen production, ammonium fluoride is used in the synthesis of advanced electrocatalysts. These catalysts are designed for the oxygen evolution reaction (OER), a key process in water electrolysis. acs.org Additionally, anion exchange membranes (AEMs), which are essential components in modern fuel cells and electrolyzers, often incorporate quaternary ammonium functional groups to facilitate ion transport. uchicago.eduacs.org The development of these advanced membranes is crucial for improving the efficiency and durability of renewable energy systems. acs.org

Enhancement of Solar Cell Performance and Stability

This compound, more commonly known as ammonium bifluoride (NH₄HF₂), is emerging as a significant compound in materials science, particularly in the advancement of photovoltaic technology. Its application in perovskite solar cells (PSCs) has demonstrated considerable potential for enhancing both power conversion efficiency (PCE) and long-term operational stability. Research focuses on using this and related fluoride-containing ammonium compounds to modify the interfaces and bulk material of the solar cell, addressing critical challenges that have hindered the commercialization of perovskite technology.

The primary mechanism involves the introduction of ammonium (NH₄⁺) and fluoride (F⁻) ions, which serve to passivate defects within the perovskite crystal structure and at the interfaces between layers, such as between the electron transport layer (ETL) and the perovskite absorber layer. Defects, such as vacancies and grain boundaries, act as traps for charge carriers (electrons and holes), leading to non-radiative recombination and a subsequent loss in efficiency and durability.

Detailed Research Findings

Scientific studies have shown that treating the ETL, such as Tin(IV) oxide (SnO₂) or Titanium dioxide (TiO₂), with an ammonium-fluoride compound can significantly mitigate these interface defects. This passivation reduces carrier recombination and improves the extraction and injection of electrons, leading to a notable increase in the solar cell's key performance parameters. researchgate.net

One effective method involves modifying the interface between the electron transport layer and the perovskite layer with ammonium fluoride (NH₄F). This treatment has been shown to boost the champion PCE of a planar perovskite solar cell from 18.59% to 20.47%. researchgate.net Similarly, treating methylammonium-free perovskite films with a fluorinated ammonium iodide resulted in an improved PCE from 18.19% to 20.08%. researchgate.net

Beyond liquid-based treatments, vapor-phase processes have proven scalable and highly effective. Researchers have developed a method using a vapor-phase fluoride treatment by heating ammonium fluoride to generate hydrogen fluoride vapor. perovskite-info.com This technique enables a homogeneous passivation over large-area perovskite surfaces by forming strong lead-fluoride bonds that suppress defect formation and immobilize anions near the surface. perovskite-info.com This approach has successfully produced large-area (228 cm²) perovskite solar modules with an efficiency of 18.1%. perovskite-info.com

The table below summarizes the impact of fluoride-based ammonium compound treatments on the performance of perovskite solar cells, as reported in various studies.

| Treatment Method | Baseline Power Conversion Efficiency (PCE) | PCE After Treatment | Reference |

|---|---|---|---|

| Ammonium Fluoride (NH₄F) Interface Modification | 18.59% | 20.47% | researchgate.net |

| Fluorinated Ammonium Iodide Treatment | 18.19% | 20.08% | researchgate.net |

| Vapor-Phase Fluoride Treatment (on module) | Not Specified | 18.1% | perovskite-info.com |

| Morpholinium Tetrafluoroborate (MOT) Doping | Not Specified | 23.83% | mdpi.com |

| Amidinium-based Protective Layer | Not Specified | 26.3% | sciencedaily.com |

The stability of perovskite solar cells, a critical barrier to their widespread adoption, is also significantly improved through these treatments. The enhanced quality of the perovskite films and the passivation of defects make the devices more resilient to environmental stressors such as humidity, heat, and continuous illumination.

For instance, PSCs modified with an optimal concentration of NH₄F maintained over 95% of their initial efficiency for 32 days in a 20% relative humidity environment. researchgate.net The vapor-phase fluoride treatment has yielded even more impressive stability, with a projected T80 lifetime (the time it takes for efficiency to drop to 80% of its initial value) of 43,000 ± 9000 hours under 1-sun illumination. perovskite-info.com Other studies have shown devices retaining 90% of initial efficiency after 720 hours of humidity aging and 92% of initial PCE after 2000 hours of continuous illumination. researchgate.netmdpi.com

The following table details the improvements in the operational stability of perovskite solar cells following treatment with fluoride-containing ammonium compounds.

| Treatment Method | Stability Metric | Duration/Conditions | Reference |

|---|---|---|---|

| Ammonium Fluoride (NH₄F) Interface Modification | >95% of initial efficiency | 32 days at 20% relative humidity | researchgate.net |

| Vapor-Phase Fluoride Treatment | Projected T80 lifetime of 43,000 ± 9000 hours | Under 1-sun illumination | perovskite-info.com |

| Fluorinated Ammonium Iodide Treatment | 90% of initial efficiency | 720 hours of humidity aging | researchgate.net |

| Amidinium-based Protective Layer | 90% of initial efficiency (T90) | 1,100 hours under harsh conditions | sciencedaily.com |

| Morpholinium Tetrafluoroborate (MOT) Doping | 92% of initial PCE | 2000 hours of continuous illumination | mdpi.com |

These research findings underscore the critical role of compounds like this compound in advancing solar cell technology by providing the necessary chemical agents to enhance both performance and durability.

Catalytic Activity and Role in Organic Synthesis

Catalytic Facilitation of Organic Reactions

Ammonium (B1175870) bifluoride serves as an effective catalyst in several important organic reactions, promoting the formation of carbon-heteroatom and carbon-carbon bonds under mild conditions. thieme-connect.denih.gov Its catalytic activity is often attributed to its ability to act as a mild acid or a source of fluoride (B91410) ions. thieme-connect.deresearchgate.net

Ammonium bifluoride has proven to be a highly efficient catalyst for the synthesis of quinoxalines and related nitrogen-containing heterocycles through cyclocondensation reactions. thieme-connect.denih.gov These compounds are of significant interest due to their presence in biologically active molecules and functional materials. thieme-connect.deresearchgate.net

The reaction typically involves the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds. thieme-connect.denih.gov The use of a very low loading of ammonium bifluoride (as low as 0.5 mol%) in an aqueous ethanol (B145695) or methanol-water solvent system at room temperature leads to the formation of quinoxaline (B1680401) derivatives in excellent yields (90-98%). thieme-connect.denih.govthieme-connect.com This method is noted for its mild reaction conditions, simple work-up procedure, and tolerance of a wide variety of substituents on both the diamine and dicarbonyl starting materials. nih.gov

A key advantage of this catalytic system is its ability to control regioselectivity. thieme-connect.dethieme-connect.com For instance, the reaction of arylglyoxals with 3-methylbenzene-1,2-diamine or pyridine-2,3-diamine regioselectively yields 2,8-disubstituted quinoxalines and 3-substituted pyrido[2,3-b]pyrazines, respectively. thieme-connect.dethieme-connect.com Theoretical studies based on density functional theory (DFT) have been employed to explain the catalytic role of ammonium bifluoride in these regioselective syntheses. thieme-connect.dethieme-connect.com

| Reactants | Product Type | Catalyst Loading | Solvent | Key Findings | Yield | Reference |

|---|---|---|---|---|---|---|

| o-phenylenediamine and 1,2-dicarbonyl compounds | Quinoxalines | Not specified | Aqueous ethanol | Efficient synthesis with mild conditions and simple work-up. | 90–98% | nih.gov |

| 1,2-arylenediamines and 1,2-dicarbonyl compounds | Quinoxalines and Pyrido[2,3-b]pyrazines | 0.5 mol% | Methanol–water | Excellent yields at room temperature; high regioselectivity. | Excellent | thieme-connect.dethieme-connect.com |

| Arylglyoxals and 3-methylbenzene-1,2-diamine | 2,8-disubstituted quinoxalines | 0.5 mol% | Methanol–water | Regioselective formation. | Excellent | thieme-connect.dethieme-connect.com |

| Arylglyoxals and pyridine-2,3-diamine | 3-substituted pyrido[2,3-b]pyrazines | 0.5 mol% | Methanol–water | Regioselective formation. | Excellent | thieme-connect.dethieme-connect.com |

In the realm of asymmetric synthesis, chiral quaternary ammonium bifluorides have been developed as powerful organocatalysts. nih.govnih.gov These catalysts have demonstrated significant efficiency in promoting asymmetric carbon-carbon bond-forming reactions, a cornerstone of modern organic synthesis. nih.gov

A notable example is the asymmetric nitroaldol (Henry) reaction, which combines a nitroalkane with an aldehyde to form β-nitro alcohols. nih.govwikipedia.org This reaction is a fundamental tool for constructing complex molecules, including various pharmaceuticals. wikipedia.org The use of a designer chiral quaternary ammonium bifluoride catalyst (at 2 mol%) enables the reaction between silyl (B83357) nitronates and aromatic aldehydes to proceed smoothly at low temperatures (-78 °C). nih.gov This method affords the corresponding nitroaldol products in high yields (e.g., 92%) and with excellent diastereoselectivity and enantioselectivity (e.g., anti/syn = 92:8, 95% ee for the anti isomer). nih.gov The success of this fluoride ion-catalyzed asymmetric reaction highlights the potential for developing further stereoselective transformations. nih.govnih.gov

| Reactants | Catalyst | Catalyst Loading | Temperature | Yield | Diastereoselectivity (anti/syn) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| Trimethylsilyl nitronate and benzaldehyde | (S,S)-1 (chiral quaternary ammonium bifluoride) | 2 mol % | -78 °C | 92% | 92:8 | 95% (anti isomer) | nih.gov |

Reagent in Functional Group Transformation

Beyond its catalytic roles, ammonium bifluoride functions as a key reagent for specific functional group transformations. epa.govresearchgate.net It is particularly recognized for its utility in deprotection schemes and for introducing essential heteroatoms into organic frameworks.

The protection of hydroxyl groups as silyl ethers is a common strategy in multi-step organic synthesis. gelest.comnih.gov The subsequent removal (deprotection) of these silyl groups is a critical step, and fluoride ion sources are standard reagents for this purpose. gelest.comresearchgate.net Ammonium bifluoride is an effective reagent for the deprotection of these hydroxyl-protected groups, especially silyl ethers. epa.govresearchgate.net The cleavage of the silicon-oxygen bond is driven by the formation of the very strong silicon-fluoride bond. organic-chemistry.org While reagents like tetra-n-butylammonium fluoride (TBAF) are widely used, ammonium bifluoride offers a valuable alternative for these transformations. gelest.comnih.govorganic-chemistry.org The conditions for deprotection can be tuned to selectively remove one type of silyl ether in the presence of another, which is crucial in the synthesis of complex molecules with multiple hydroxyl groups. gelest.comnih.gov